1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-3-8(10(13)6-9)7-14-5-1-2-11(14)15/h3-4,6H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYWAWOGOPGZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Bromo 2 Fluorophenyl Methyl 2 Pyrrolidinone
Retrosynthetic Analysis of 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, two primary disconnections are logical.
C-N Bond Disconnection: The most straightforward approach involves disconnecting the bond between the pyrrolidinone nitrogen and the benzylic carbon. This leads to two key synthons: the 2-pyrrolidinone (B116388) anion (a nucleophile) and a 4-bromo-2-fluorobenzyl cation (an electrophile). These correspond to the readily available starting materials 2-pyrrolidinone and a suitable 4-bromo-2-fluorobenzyl halide (e.g., bromide or chloride). This pathway suggests a direct N-alkylation strategy.
Amide Bond Disconnection: A second approach involves breaking the amide bond within the five-membered ring. This retrosynthetic step leads to an acyclic precursor, N-(4-bromo-2-fluorobenzyl)-4-aminobutanoic acid. This linear precursor can, in a forward sense, be cyclized to form the target pyrrolidinone ring. This strategy focuses on forming the heterocyclic ring as a key final step.
These two approaches form the basis for the primary synthetic routes discussed below.
Conventional and Contemporary Synthetic Routes to this compound
Building upon the retrosynthetic analysis, the synthesis can be achieved through several conventional and modern methods.
The formation of the pyrrolidinone skeleton is a fundamental step that can be achieved through the cyclization of acyclic precursors. mdpi.com This strategy is particularly relevant when building the molecule from linear components, as suggested by the second retrosynthetic pathway.
One of the most common methods for forming a 2-pyrrolidinone ring is the intramolecular cyclization of γ-amino acids. In the context of the target molecule, this would involve the synthesis of N-(4-bromo-2-fluorobenzyl)-4-aminobutanoic acid, followed by a dehydration/condensation reaction, often under thermal conditions or with the aid of a coupling agent, to yield this compound. The formation of a pyrrolidine (B122466) skeleton can occur as a result of the cyclization of acyclic compounds, a process that can be realized both intra- and intermolecularly. mdpi.com For instance, a convenient enantioselective approach to the synthesis of the natural product Anisomycin involves the cyclization of an alcohol to give a Boc-protected pyrrolidine. mdpi.com
Industrial production of the parent 2-pyrrolidinone often utilizes the ammonolysis of γ-butyrolactone at high temperatures and pressures. chemicalbook.com While not a direct route to the N-substituted target, this highlights the stability and accessibility of the pyrrolidinone core for further functionalization.
N-Alkylation Strategies
The most direct and common laboratory-scale synthesis of the target compound would be the N-alkylation of 2-pyrrolidinone. The hydrogen atom on the nitrogen of the 2-pyrrolidinone ring is sufficiently acidic to be removed by a base, creating a nucleophilic anion that can react with an electrophile. chemicalbook.com In this case, the reaction would involve deprotonating 2-pyrrolidinone with a suitable base, followed by the addition of 4-bromo-2-fluorobenzyl halide.
The choice of base and solvent is critical for the success of this reaction, with common systems including sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Interactive Data Table: Typical Conditions for N-Alkylation of 2-Pyrrolidinone
| Base | Solvent | Temperature | Key Features |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to room temp. | Strong, non-nucleophilic base; requires anhydrous conditions. |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Room temp. to 80 °C | Milder base, suitable for many substrates. chemicalbook.com |
| Potassium tert-butoxide | THF | 0 °C to room temp. | Strong, sterically hindered base. |
Aryl Coupling Strategies
While N-alkylation is the direct route to the target compound, N-aryl coupling strategies are relevant for the synthesis of related N-aryl-pyrrolidinone derivatives. nih.gov These methods, such as the Buchwald-Hartwig amination or the Ullmann condensation, are powerful for forming a bond between an aryl halide and the nitrogen of pyrrolidinone. nih.gov For example, a copper-catalyzed Goldberg-type N-arylation can be used to synthesize N-arylamides from aryl halides. researchgate.net These reactions typically employ a transition-metal catalyst (palladium or copper), a ligand, and a base to facilitate the cross-coupling. researchgate.netnih.gov If the target molecule were 1-(4-bromo-2-fluorophenyl)-2-pyrrolidinone, these methods would be directly applicable.
Advanced Synthetic Techniques Applicable to Pyrrolidinone Derivatives
Modern synthetic chemistry offers advanced techniques that allow for rapid and efficient generation of molecular diversity, which are applicable to the synthesis of complex pyrrolidinone scaffolds.
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. researchgate.net The Ugi four-component reaction (U-4CR) is a prominent MCR that involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govrloginconsulting.com
The Ugi reaction can be ingeniously adapted to produce pyrrolidinone derivatives. A common strategy is to use a bifunctional reactant, such as glutamic acid, which contains both a carboxylic acid and an amine. When used in an Ugi reaction, the core structure is formed, and the glutamic acid side chain can subsequently cyclize to form the N-substituted pyrrolidinone ring. nih.govnih.gov This approach is a powerful tool for creating libraries of compounds with diverse substitutions. nih.gov An alternative is a sequential Ugi/cyclization reaction, where the initial Ugi product is designed to undergo a subsequent ring-closing step to form the pyrrolidinone. acs.orgrsc.org
Interactive Data Table: Ugi Reaction Components for Pyrrolidinone Synthesis
| Component | Role in Reaction | Example for Target Scaffold |
| Amine | Provides the nitrogen for the amide backbone | 4-bromo-2-fluorobenzylamine |
| Carbonyl | Provides the α-amino carbon | Formaldehyde or other aldehyde |
| Carboxylic Acid | Provides the acyl group and can contain functionality for cyclization | Levulinic acid or a γ-amino acid derivative |
| Isocyanide | Undergoes α-addition | tert-Butyl isocyanide or cyclohexyl isocyanide |
Solid-phase organic synthesis (SPOS) is a technique where molecules are built on a solid support, typically a polymeric resin. mdpi.com This methodology simplifies the purification process, as excess reagents and by-products can be washed away from the resin-bound product. SPOS has become a powerful tool for generating libraries of compounds for drug discovery. nih.govnih.gov
The synthesis of pyrrolidinone scaffolds is well-suited to solid-phase techniques. Often, SPOS is combined with multi-component reactions like the Ugi reaction. nih.govacs.org For example, glutamic acid can be attached to a resin, and then subjected to an Ugi reaction with various amines, aldehydes, and isocyanides. nih.govnih.gov After the reaction sequence is complete, the desired N-substituted pyrrolidinone product is cleaved from the solid support. This approach allows for the rapid, parallel synthesis of a large number of distinct pyrrolidinone derivatives for screening and optimization. nih.gov
Photochemical and Green Chemistry Methodologies for Pyrrolidinone Synthesis
In recent years, synthetic chemistry has increasingly emphasized the development of sustainable and environmentally benign processes. Photochemical methods, which utilize light to initiate reactions, and green chemistry principles, which aim to reduce waste and energy consumption, have been successfully applied to the synthesis of pyrrolidinone rings.
Photochemical Synthesis:
Photochemical reactions offer unique pathways for bond formation, often under mild conditions. One such approach is the intramolecular [2+2] cycloaddition of acrylic acid derivatives in a flow system to produce 2,4-methanopyrrolidines, which are analogues of pyrrolidine. nih.gov Another innovative method involves the photo-promoted ring contraction of pyridines using silylborane, which yields pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp This strategy provides rapid access to the pyrrolidine core from readily available starting materials. osaka-u.ac.jp
A powerful combination of photoredox and organocatalysis has been employed for the asymmetric synthesis of chiral pyrrolidinones. researchgate.net This dual catalytic system enables a radical conjugate addition to α,β-unsaturated anhydrides and esters, initiated by visible light. researchgate.net Furthermore, a one-pot photoenzymatic process has been developed that combines a regioselective photochemical oxyfunctionalization to create a 3-pyrrolidinone (B1296849) intermediate with a subsequent stereoselective enzymatic step to yield chiral N-Boc-3-aminopyrrolidines or N-Boc-3-hydroxypyrrolidines. nih.gov
Green Chemistry Approaches:
Green chemistry methodologies focus on improving the efficiency and reducing the environmental impact of chemical syntheses. The use of microwave-assisted organic synthesis (MAOS) has significantly advanced the synthesis of pyrrolidines by increasing efficiency and aligning with green chemistry principles. nih.gov
Multi-component reactions (MCRs) are a cornerstone of green chemistry, as they combine multiple reactants in a single step to form a complex product, thereby reducing solvent waste and purification steps. The synthesis of 2-pyrrolidinone derivatives has been achieved through a one-pot, multi-component reaction using the environmentally friendly solvent ethanol (B145695) and citric acid as a green additive. This method is noted for its simple procedure and the use of low-cost, common raw materials.
| Methodology | Key Features | Example Application | Reference |
|---|---|---|---|
| Photochemical [2+2] Cycloaddition | Intramolecular reaction in a flow system. | Synthesis of 2,4-methanopyrrolidines. | nih.gov |
| Photo-promoted Ring Contraction | Uses silylborane to contract pyridine (B92270) rings. | Formation of functionalized pyrrolidine derivatives. | osaka-u.ac.jp |
| Photoredox/Organocatalysis | Dual catalysis for enantioselective radical addition. | Synthesis of enantioenriched pyrrolidinones. | researchgate.net |
| Photoenzymatic Synthesis | One-pot combination of photochemistry and biocatalysis. | Synthesis of chiral N-Boc-3-amino/hydroxy-pyrrolidines. | nih.gov |
| Multi-component Reaction (MCR) | One-pot synthesis in an eco-friendly solvent (ethanol). | Synthesis of various 2-pyrrolidinone derivatives. | |
| Microwave-Assisted Organic Synthesis (MAOS) | Increases reaction efficiency and speed. | General synthesis of pyrrolidine scaffolds. | nih.gov |
Stereoselective Synthesis Approaches for Chiral Pyrrolidinone Analogues
The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. Stereoselective synthesis of pyrrolidinones can be broadly categorized into methods that use chiral starting materials and those that employ chiral catalysts or auxiliaries to induce stereoselectivity. mdpi.com
Catalytic Asymmetric Synthesis:
Asymmetric catalysis is a highly efficient method for producing enantioenriched compounds from prochiral substrates.
Transition-Metal Catalysis: Ferrocenyloxazoline palladacycle (FOP) complexes have been used as effective catalysts for the asymmetric synthesis of 2-pyrrolidinones through a process involving intramolecular aminopalladation. acs.org This method allows for the creation of vinyl-substituted pyrrolidinones with high enantiomeric excess (ee). acs.org
Organocatalysis: Chiral phosphoric acids have been utilized to catalyze the enantioselective intramolecular aza-Michael cyclization in an asymmetric 'clip-cycle' strategy for synthesizing substituted pyrrolidines. whiterose.ac.uk A combination of photoredox catalysis and Lewis base catalysis has also been developed to achieve the first asymmetric radical conjugate addition for preparing chiral pyrrolidinones. researchgate.net
Use of Chiral Auxiliaries and Substrates:
This approach involves temporarily attaching a chiral molecule (an auxiliary) to the substrate to direct the stereochemical outcome of a reaction.
N-tert-Butanesulfinyl Group: The N-tert-butanesulfinyl imine group serves as a powerful chiral auxiliary in the [3+2] cycloaddition reaction between N-tert-butanesulfinylazadienes and azomethine ylides. acs.orgnih.gov This method allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, generating up to four stereogenic centers simultaneously. acs.orgnih.gov
Chiral Bicyclic Lactams: An asymmetric synthesis of cis-fused bicyclic pyrrolidinones has been developed using chiral bicyclic lactam chemistry, which provides complete stereochemical control. acs.org
Chiral Pool Synthesis: Readily available chiral molecules, such as proline and 4-hydroxyproline, are common starting points for the synthesis of more complex chiral pyrrolidinone-containing drugs. mdpi.com Another strategy involves using readily available chiral N-allyl oxazolidines, which undergo a tandem hydrozirconation and Lewis acid-mediated cyclization to construct the pyrrolidine ring diastereoselectively. nih.gov
Diastereoselective Reactions:
In cases where the substrate already contains a stereocenter, new stereocenters can be introduced with a specific relationship to the existing one. A highly diastereoselective organocerium addition to an aldehyde has been employed as a key step in the asymmetric synthesis of the pyrrolidinone core of the antibiotic oxazolomycin A. nih.gov
| Approach | Method | Catalyst/Auxiliary | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Catalytic Asymmetric Synthesis | Intramolecular Aminopalladation | Ferrocenyloxazoline palladacycles (FOP) | High enantiomeric excess (ee) | acs.org |
| Aza-Michael Cyclization | Chiral Phosphoric Acid | High enantioselectivity | whiterose.ac.uk | |
| Chiral Auxiliaries & Substrates | [3+2] Cycloaddition | N-tert-Butanesulfinyl group | High diastereoselectivity | acs.orgnih.gov |
| Cyclodehydration | Chiral Bicyclic Lactam | Complete stereocontrol (cis-fused) | acs.org | |
| Hydrozirconation-Cyclization | Chiral N-allyl oxazolidine | High diastereoselectivity | nih.gov | |
| Diastereoselective Reaction | Organometallic Addition | Organocerium reagent | High diastereoselectivity | nih.gov |
Advanced Spectroscopic and Spectrometric Elucidation of 1 4 Bromo 2 Fluorophenyl Methyl 2 Pyrrolidinone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment
No peer-reviewed studies or spectral databases containing ¹H, ¹³C, or 2D NMR data for 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone were found. While NMR data for related substructures, such as 4-bromo-2-fluorobenzyl bromide or 2-pyrrolidinone (B116388), are available, this information is insufficient to accurately predict or report the precise chemical shifts, coupling constants, and correlations for the complete molecule. A full structural assignment requires experimental analysis of the target compound.
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) data for this compound is not available in the reviewed literature. While chemical databases may list a predicted monoisotopic mass, this does not constitute experimental confirmation of the molecular formula. Furthermore, without experimental MS/MS data, any description of the compound's fragmentation pathway under ionization would be purely speculative and not based on research findings.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
No published Infrared (IR) or Raman spectra for this compound could be identified. An analysis of functional groups would typically involve identifying characteristic vibrational frequencies, such as the C=O stretch of the lactam ring, C-N stretching, aromatic C-H and C=C bands, and the C-Br and C-F stretches. However, without experimental spectra, a detailed and accurate assignment of these vibrational modes is not possible.
X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination
The search for crystallographic information did not yield any results for this compound. There are no published crystal structures for this compound, and therefore, critical data regarding its solid-state molecular geometry, bond lengths, bond angles, and conformational properties remain undetermined.
Analysis of Intermolecular Interactions in Crystalline States (e.g., Hirshfeld Surface Analysis)
As no X-ray crystallographic data exists for this compound, a Hirshfeld surface analysis, which is derived from crystal structure data, cannot be performed. This analysis is crucial for quantifying and visualizing intermolecular interactions within the crystal lattice, and such findings are not available for this compound.
Computational and Theoretical Investigations of 1 4 Bromo 2 Fluorophenyl Methyl 2 Pyrrolidinone
Quantum Chemical Calculations of Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of a molecule. Methods like the B3LYP, a hybrid density functional theory (DFT) approach, are frequently used to model molecular electronic structures with a high degree of accuracy. lew.ro For 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone, these calculations would begin by optimizing the molecular geometry to find the lowest energy conformation.
The calculations provide insights into key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, theoretical calculations for similar brominated and fluorinated aromatic compounds have shown excellent correlation with experimental data obtained from X-ray crystallography. semanticscholar.org A potential energy surface (PES) scan can be performed to identify various stable conformers and the energy barriers between them. lew.ro
The electronic properties are further described by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. semanticscholar.orgnih.gov A smaller gap generally suggests higher reactivity.
Table 1: Illustrative Quantum Chemical Parameters for this compound (Calculated via DFT)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Molecular polarity |
Note: The values in this table are illustrative and represent typical outcomes from such calculations.
Density Functional Theory (DFT) Studies on Reactivity, Stability, and Reaction Intermediates
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for studying the reactivity and stability of molecules. nih.govscirp.org For this compound, DFT studies can provide a detailed picture of its chemical behavior.
Global reactivity descriptors, derived from the HOMO and LUMO energies, are calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.govscirp.org Chemical hardness is a measure of resistance to change in electron distribution, with harder molecules being more stable and less reactive. scirp.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group in the pyrrolidinone ring is expected to be a region of high negative potential (a nucleophilic site), while the hydrogen atoms and regions near the bromine and fluorine atoms may show positive potential (electrophilic sites). nih.gov
Furthermore, DFT is instrumental in studying reaction mechanisms by calculating the energies of reactants, transition states, and products. This allows for the mapping of reaction pathways and the identification of key reaction intermediates, providing insights into the molecule's stability and potential degradation pathways. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory of the system's evolution. mdpi.com
For this compound, MD simulations are particularly useful for exploring its conformational landscape in different environments, such as in a vacuum or in various solvents. The pyrrolidinone ring itself can adopt different puckered conformations (e.g., envelope and twist forms), and the rotational freedom around the single bonds connecting the pyrrolidinone ring to the benzyl (B1604629) group allows for a wide range of possible shapes. nih.gov MD simulations can reveal the most populated conformations and the transitions between them. nih.gov
Solvent effects are critical to a molecule's behavior, as interactions with solvent molecules can stabilize or destabilize certain conformations. By explicitly including solvent molecules (like water or methanol) in the simulation box, MD can accurately model these interactions. nih.gov This analysis is crucial for understanding how the molecule will behave in a biological environment, which is predominantly aqueous. The simulation trajectory can be analyzed to determine properties like the radial distribution function of solvent around specific atoms and the formation of hydrogen bonds.
In Silico Modeling of Molecular Interactions with Biological Macromolecules
The pyrrolidinone scaffold is recognized as a "privileged pharmacophore" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govacs.org In silico modeling techniques are essential for predicting and analyzing how this compound and its analogues might interact with biological targets like proteins and enzymes. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For analogues of this compound, docking studies can identify potential binding sites on a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.gov
The process involves placing the ligand in the active site of the protein and sampling numerous orientations and conformations to find the most favorable binding mode. The scoring function then evaluates the interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comnih.gov For example, studies on other pyrrolidine (B122466) derivatives have shown key hydrogen bond interactions with amino acid residues like Aspartate and hydrophobic π-π stacking interactions with residues like Phenylalanine or Tyrosine. nih.gov These insights are critical for structure-activity relationship (SAR) studies and for designing more potent analogues. frontiersin.org
Table 2: Illustrative Docking Results for a Hypothetical Analogue against a Kinase Target
| Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Analogue A | -8.5 | ASP 145 | Hydrogen Bond |
| PHE 80 | π-π Stacking | ||
| LEU 25 | Hydrophobic | ||
| Analogue B | -7.9 | GLU 140 | Hydrogen Bond |
| TYR 82 | π-π Stacking |
Note: This table presents hypothetical data to illustrate the output of a typical molecular docking study.
A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific biological target. nih.gov The pyrrolidinone scaffold, with its hydrogen bond accepting carbonyl group and potential for various substitutions, serves as an excellent base for developing such models. nih.govresearchgate.net
Once a pharmacophore model is created based on known active compounds, it can be used as a 3D query to rapidly screen large chemical databases for novel molecules that fit the model. frontiersin.org This process, known as virtual screening, is a cost-effective method for identifying new potential drug candidates. The identified "hits" can then be subjected to more rigorous computational analysis, such as molecular docking, before being synthesized and tested experimentally. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Studies for Pyrrolidinone Derivatives
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its observed properties or biological activity. nih.govtandfonline.com
For a series of pyrrolidinone derivatives, a QSPR/QSAR model is developed by first calculating a wide range of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or hydrophobic (e.g., logP), often derived from quantum chemical calculations. nih.govresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the property of interest (e.g., binding affinity, solubility). nih.govtandfonline.com
These models, once validated, can be used to predict the properties of newly designed, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov Studies on pyrrolidinone derivatives have successfully used QSAR to create models that explain a high percentage of the variance in biological activity, highlighting the importance of specific electronic and steric features for their function. nih.govresearchgate.net
Molecular Interactions and Biochemical Research Involving 1 4 Bromo 2 Fluorophenyl Methyl 2 Pyrrolidinone and Analogues in Vitro and in Silico Focus
In Vitro Enzyme Inhibition and Activation Studies of Pyrrolidinone Derivatives
Pyrrolidinone scaffolds have been extensively investigated as inhibitors of various enzymes, demonstrating the versatility of this chemical moiety in drug discovery. nih.gov
Characterization of Specific Enzyme Targets (e.g., Dihydrofolate Reductase, Dipeptidyl Peptidase-IV, α-Amylase, Glycosidase)
Research into pyrrolidinone derivatives has identified several key enzyme targets. While specific studies on 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone are not extensively documented in the public domain, research on analogous structures provides significant insights.
Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV is a serine protease involved in the inactivation of incretin (B1656795) hormones, which are crucial for insulin (B600854) stimulation. eco-vector.com Inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. eco-vector.com Peptides and small molecules that inhibit DPP-IV have been identified from various natural and synthetic sources. eco-vector.com The potential of pyrrolidinone-containing compounds to act as DPP-IV inhibitors is an active area of research.
α-Amylase and α-Glucosidase: These enzymes are critical for carbohydrate metabolism, and their inhibition can help control postprandial blood glucose levels. nih.govresearchgate.net In a study focused on developing effective inhibitors for these enzymes, various pyrrolidinone derivatives were synthesized and evaluated. nih.gov The findings indicated that certain analogues exhibit noteworthy inhibitory activity against both α-amylase and α-glucosidase. nih.gov For instance, a 4-methoxy analogue of a pyrrolidine (B122466) derivative showed significant inhibition with IC50 values of 26.24 µg/mL for α-amylase and 18.04 µg/mL for α-glucosidase. nih.gov
| Compound/Analogue | Target Enzyme | IC50 Value (µg/mL) |
| 4-methoxy pyrrolidinone analogue | α-Amylase | 26.24 |
| 4-methoxy pyrrolidinone analogue | α-Glucosidase | 18.04 |
| Pyrrolidinone analogue 3a | α-Amylase | 36.32 |
| Pyrrolidinone analogue 3f | α-Glucosidase | 27.51 |
Mechanistic Characterization of Enzyme-Ligand Interactions
The mechanistic understanding of how pyrrolidinone derivatives interact with their enzyme targets is often elucidated through a combination of kinetic studies and in silico molecular docking simulations. For α-amylase and α-glucosidase inhibitors, molecular docking studies have been instrumental in visualizing the binding modes of the most potent pyrrolidinone derivatives. nih.gov These studies help to identify key amino acid residues within the enzyme's active site that form hydrogen bonds and other non-covalent interactions with the ligand, thereby explaining the observed inhibitory activity. nih.gov In the broader context of pyrrolidine synthesis, mechanistic studies involving copper-catalyzed reactions have been conducted to understand the formation of the pyrrolidine ring, which is fundamental to the structure of these compounds. acs.org
Receptor Binding and Modulation Assays for Pyrrolidinone Derivatives
Beyond enzyme inhibition, pyrrolidinone derivatives have been assessed for their ability to bind to and modulate various receptors. A notable area of investigation is their interaction with cannabinoid receptors (CB1 and CB2), which are components of the endocannabinoid system. nih.gov Allosteric modulators of the CB1 receptor, for instance, have been developed from diarylurea series containing a pyrrolidinyl moiety. nih.gov These compounds have been evaluated in calcium mobilization and [35S]GTP-γ-S binding assays to determine their potency as allosteric modulators. nih.gov Such assays are crucial for characterizing the pharmacological profile of these derivatives and their potential therapeutic applications in conditions like drug addiction. nih.gov
Biophysical Techniques for Protein-Ligand Interaction Analysis (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To obtain a comprehensive thermodynamic and kinetic profile of protein-ligand interactions, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. nih.govnih.gov
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic characterization of the interaction. springernature.comwisc.edu A single ITC experiment can determine the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH). springernature.comwisc.edu From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. wisc.edu
Surface Plasmon Resonance (SPR): SPR is a sensitive technique used to monitor binding events in real-time without the need for labeling. nih.gov It measures the change in the refractive index at the surface of a sensor chip where one of the interacting molecules is immobilized. nih.gov This allows for the determination of kinetic parameters such as association and dissociation rate constants.
While these techniques are standard in drug discovery for characterizing interactions, specific SPR or ITC data for this compound were not found in the reviewed literature.
Investigation of Anti-Biofilm Activity in In Vitro Model Systems
Bacterial biofilms pose a significant challenge in clinical settings due to their increased resistance to antibiotics. researchgate.net The anti-biofilm potential of pyrrolidinone derivatives has been a subject of investigation. Studies have shown that certain pyrrolidine-substituted derivatives of carbamic acid can inhibit biofilm formation and disrupt mature biofilms of bacteria like Staphylococcus aureus. researchgate.net For example, some derivatives were found to inhibit 80% of biofilm growth at concentrations equal to or twice their minimum inhibitory concentration (MIC). researchgate.net Similarly, unnatural pyrrolidine-2,3-dione (B1313883) scaffolds have demonstrated promising anti-biofilm properties, with dimeric forms being particularly effective. nih.gov Halogenated pyrrolidone derivatives have also been shown to inhibit biofilm formation and swarming motility in Pseudomonas aeruginosa. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Targets of Pyrrolidinone Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity and are crucial for optimizing lead compounds in drug discovery. nih.govresearchgate.net For pyrrolidinone scaffolds, SAR studies have provided valuable insights into the structural requirements for various biological activities. nih.govbohrium.com
The versatility of the pyrrolidinone ring allows for substitutions at various positions, which can significantly impact efficacy and selectivity. nih.gov For instance, in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies of pyrrolidine amide derivatives revealed that small, lipophilic substituents on the terminal phenyl group were preferable for optimal potency. nih.govrsc.org Furthermore, the nature of the linker between the pyrrolidine core and other parts of the molecule was found to influence both inhibitory potency and selectivity over other enzymes like fatty acid amide hydrolase (FAAH). nih.govrsc.org
In the context of α-amylase and α-glucosidase inhibition, SAR studies on pyrrolidine derivatives highlighted the importance of electron-donating groups. nih.gov A para-methoxy substitution on an aromatic ring attached to the pyrrolidine core resulted in exceptional inhibitory activity against both enzymes. nih.gov The presence or absence of a Boc protecting group on the pyrrolidine nitrogen also significantly affected the biological activity. nih.gov These studies underscore the importance of systematic structural modifications to fine-tune the pharmacological profile of pyrrolidinone-based compounds. nih.govresearchgate.net
Development and Application as Chemical Probes for Biological Pathway Elucidation
Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive and accurate article on the role of this compound as a chemical probe can be written.
Applications in Chemical Biology, Drug Discovery Research, and Advanced Materials Science
Utilization as a Versatile Synthetic Building Block in Complex Organic Synthesis
The molecular architecture of 1-[(4-bromo-2-fluorophenyl)methyl]-2-pyrrolidinone makes it an attractive starting point for the synthesis of more elaborate chemical structures. The bromine atom on the phenyl ring is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.
Furthermore, the fluorine atom imparts specific properties to the molecule, including increased metabolic stability and enhanced binding affinity to biological targets, which are desirable traits in the design of new pharmaceutical agents. The pyrrolidinone moiety itself can be subject to various chemical transformations, including reduction of the lactam, or functionalization at the alpha-carbon, further expanding its synthetic utility. The strategic placement of these functional groups provides chemists with a powerful handle to construct intricate molecules with potential applications in various fields of research.
A closely related analog, 1-(4-bromo-2-fluorobenzyl)pyrrolidin-2-one, has been documented as a synthetic intermediate in the preparation of poly(ADP-ribose) polymerase (PARP) inhibitors, highlighting the utility of this scaffold in accessing complex and biologically relevant molecules. This underscores the potential of this compound to serve as a key building block in the synthesis of novel therapeutic agents.
Development as a Scaffold for Combinatorial Chemistry Libraries in Drug Discovery Research
The concept of a molecular scaffold is central to combinatorial chemistry, where a common core structure is systematically decorated with a variety of substituents to generate a large library of related compounds. The this compound framework is well-suited for this purpose. The reactive handle provided by the bromine atom allows for the parallel synthesis of numerous analogs through various cross-coupling reactions, enabling the exploration of a wide chemical space around this core.
The pyrrolidinone ring itself is a privileged structure in drug discovery, frequently appearing in a diverse range of bioactive molecules. nih.gov Its conformational flexibility and ability to participate in hydrogen bonding interactions make it an ideal scaffold for presenting substituents in a defined three-dimensional arrangement for optimal interaction with biological targets. By systematically varying the substituents on the phenyl ring and potentially on the pyrrolidinone core, vast libraries of compounds can be generated and screened for biological activity, accelerating the discovery of new drug candidates.
Exploration in Medicinal Chemistry as a Pharmacophore for Designing New Bioactive Agents
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The structural motifs present in this compound are found in numerous compounds with a wide range of pharmacological activities. The pyrrolidinone ring, for instance, is a core component of nootropic drugs like piracetam (B1677957) and its analogs, as well as being present in various anticancer and antiviral agents. nih.gov
The bromofluorophenyl group also contributes significantly to the pharmacophoric profile. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for specific protein targets. The combination of the pyrrolidinone lactam, capable of acting as a hydrogen bond acceptor, and the halogenated aromatic ring, offers a unique set of features for molecular recognition by biological macromolecules.
Research on structurally similar compounds further supports the potential of this scaffold. For example, derivatives of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) have been investigated as anti-tubulin agents, demonstrating the utility of the bromo-pyrrolidinyl-benzyl moiety in the design of potent anticancer compounds. nih.gov This suggests that this compound could serve as a valuable starting point for the design and synthesis of new bioactive agents targeting a variety of diseases.
| Bioactive Agent Class | Key Structural Feature | Potential Therapeutic Area |
| Nootropics | Pyrrolidinone Core | Cognitive Enhancement |
| Anticancer Agents | Pyrrolidinone, Halogenated Phenyl | Oncology |
| Antiviral Agents | Pyrrolidinone Core | Infectious Diseases |
| PARP Inhibitors | Bromofluorobenzyl Moiety | Oncology |
| Anti-tubulin Agents | Bromo-pyrrolidinyl-benzyl Moiety | Oncology |
Potential in Organocatalysis and Asymmetric Synthesis using Pyrrolidinone Derivatives
Pyrrolidine-based structures are cornerstones of modern organocatalysis, a field that utilizes small organic molecules to catalyze chemical reactions. Chiral pyrrolidine (B122466) derivatives, in particular, have proven to be highly effective catalysts for a wide range of asymmetric transformations, enabling the synthesis of enantiomerically pure compounds. These catalysts typically operate through the formation of transient iminium or enamine intermediates with carbonyl compounds.
While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral pyrrolidinone-based organocatalysts. For instance, the introduction of stereocenters on the pyrrolidinone ring or the attachment of a chiral auxiliary to the benzyl (B1604629) group could lead to novel catalysts. The electronic properties of the bromofluorophenyl group could also influence the reactivity and selectivity of such catalysts. The development of new organocatalysts is a vibrant area of research, and the pyrrolidinone scaffold continues to be a fertile ground for innovation.
Investigation in Advanced Materials Science for Specific Applications (if demonstrated for pyrrolidinone class)
The applications of pyrrolidinone-based compounds extend beyond the life sciences into the realm of advanced materials. The high polarity and excellent solvent properties of simple pyrrolidinones like N-methyl-2-pyrrolidinone (NMP) have led to their widespread use in the polymer industry for the synthesis and processing of high-performance polymers such as polyimides and polyaramids.
While specific applications of this compound in materials science have not yet been extensively documented, its structural features suggest potential avenues for exploration. The presence of the aromatic ring and the polar lactam group could impart interesting liquid crystalline or self-assembly properties. Furthermore, the bromine atom could be utilized to incorporate this molecule into polymeric structures through polymerization reactions or as a reactive site for surface modification of materials. The unique combination of a rigid aromatic unit and a flexible pyrrolidinone ring could lead to the development of novel functional materials with tailored optical, electronic, or mechanical properties.
Future Research Directions and Challenges for 1 4 Bromo 2 Fluorophenyl Methyl 2 Pyrrolidinone
Development of Novel and Efficient Synthetic Methodologies with Enhanced Sustainability
The synthesis of N-substituted pyrrolidinones is a well-established area of organic chemistry, but there remains a continuous drive for more sustainable and efficient methods. researchgate.net Traditional syntheses often involve harsh reaction conditions, stoichiometric reagents, and volatile organic solvents. Future research in the synthesis of 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone and its analogs could focus on several key areas of sustainable chemistry.
One promising avenue is the application of green chemistry principles, such as the use of multi-component reactions (MCRs) in environmentally friendly solvents like ethanol (B145695) or even under solvent-free conditions. researchgate.net These one-pot reactions can significantly reduce waste and energy consumption by combining multiple synthetic steps without isolating intermediates. researchgate.net Another area of development is the use of alternative energy sources, such as microwave irradiation, which can accelerate reaction rates and improve yields. nih.gov
Furthermore, the development of catalytic methods, particularly those employing earth-abundant and non-toxic metals, is a critical goal. While many methods exist for the synthesis of pyrrolidinones, the development of catalytic routes that are both efficient and sustainable remains an active area of research. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign approach to the synthesis of chiral pyrrolidinones. nih.govnih.gov The directed evolution of enzymes could be harnessed to create biocatalysts tailored for the synthesis of specific N-arylmethyl-2-pyrrolidinones.
| Synthetic Approach | Advantages | Key Challenges |
| Multi-component Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. | Substrate scope limitations, control of selectivity. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction control. nih.gov | Scale-up issues, potential for localized overheating. |
| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme stability and availability, substrate specificity. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. researchgate.net | Catalyst deactivation, lower activity compared to homogeneous catalysts. |
Deeper Mechanistic Understanding of Complex Chemical Transformations and Reactivity Profiles
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing existing methods and designing new reactions. The reactivity of the pyrrolidinone ring is influenced by the nature of the substituent on the nitrogen atom. chemicalbook.com The electron-withdrawing or -donating properties of the substituted phenyl ring can affect the nucleophilicity and basicity of the lactam nitrogen and the reactivity of the carbonyl group.
Future mechanistic studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, with computational modeling. nih.govacs.org Density Functional Theory (DFT) calculations, for instance, can provide valuable insights into reaction pathways, transition state geometries, and activation energies. nih.gov Such studies can help to elucidate the role of catalysts, solvents, and reaction conditions on the outcome of chemical transformations.
Understanding the reactivity profile of this compound is also essential for its potential application as a building block in the synthesis of more complex molecules. For example, the bromine and fluorine atoms on the phenyl ring offer sites for further functionalization through cross-coupling reactions, which could be explored to generate a library of derivatives with diverse properties.
Advanced In Silico Approaches for Predictive Modeling, Virtual Design, and Data-Driven Discoveries
Computational chemistry and cheminformatics are playing an increasingly important role in modern drug discovery and materials science. For a compound like this compound, in silico approaches can be used to predict its physicochemical properties, biological activity, and potential toxicity.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of a series of pyrrolidinone derivatives with their biological activity. nih.govscispace.comnih.gov These models can then be used to virtually screen new, unsynthesized compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov Molecular docking simulations can be used to predict the binding mode of the compound to specific biological targets, providing insights into the molecular basis of its activity and guiding the design of more potent and selective analogs. researchgate.net
Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the compound and its interactions with biological macromolecules, providing a more realistic picture of its binding and mechanism of action. researchgate.net These computational approaches, when used in conjunction with experimental validation, can significantly accelerate the discovery and development of new pyrrolidinone-based compounds for various applications.
| Computational Method | Application in Pyrrolidinone Research | Potential Insights |
| QSAR | Predicting biological activity of novel derivatives. nih.govscispace.comnih.gov | Identification of key structural features for activity. |
| Molecular Docking | Predicting binding modes to biological targets. researchgate.net | Understanding ligand-receptor interactions. |
| Molecular Dynamics | Simulating the dynamic behavior of ligand-receptor complexes. researchgate.net | Assessing the stability of binding interactions. |
| ADME/Tox Prediction | Estimating pharmacokinetic properties and potential toxicity. researchgate.net | Guiding the selection of drug-like candidates. |
Elucidation of Novel Biological Targets and Interaction Modalities for Pyrrolidinone Scaffolds
The pyrrolidinone scaffold is a versatile pharmacophore found in a wide range of biologically active molecules, exhibiting activities such as antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netresearchgate.netrdd.edu.iq A key future research direction for this compound would be to explore its potential biological activities and identify its molecular targets.
High-throughput screening (HTS) of the compound against a panel of biological targets could reveal novel activities. The presence of the bromo- and fluoro-substituted phenyl ring suggests that it may interact with targets through halogen bonding or other specific non-covalent interactions. The pyrrolidinone core itself can act as a hydrogen bond acceptor.
Once a biological activity is identified, target deconvolution studies would be necessary to pinpoint the specific protein or pathway that the compound modulates. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches. Understanding the specific interactions between the compound and its biological target at the molecular level is crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective analogs. unipa.itfrontiersin.org The stereochemistry of the pyrrolidinone ring can also play a critical role in its biological activity, and the synthesis and evaluation of individual enantiomers may be warranted. nih.gov
Exploration of New Applications in Fundamental Chemical Science, Chemical Biology, and Catalysis
Beyond its potential as a bioactive molecule, this compound and its derivatives could find applications in other areas of chemical science. The pyrrolidinone scaffold is a key component of many organocatalysts, particularly those based on proline and its derivatives. mdpi.comnih.govresearchgate.netmdpi.com Future research could explore the potential of chiral derivatives of this compound as catalysts for asymmetric transformations. unibo.it
In chemical biology, derivatives of this compound could be functionalized with reporter groups (e.g., fluorescent dyes or biotin) to create chemical probes for studying biological processes. These probes could be used to visualize the localization of the compound in cells or to identify its binding partners.
Furthermore, the physicochemical properties of this compound could be of interest in materials science. For example, N-substituted pyrrolidinones have been investigated as green solvents and as components of functional polymers. rsc.orgrsc.orgresearchgate.net The specific substitution pattern of this compound might impart unique properties that could be exploited in these or other material applications. The exploration of these diverse applications will require interdisciplinary collaborations between synthetic chemists, biologists, and materials scientists.
Q & A
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- SAR Framework :
- Substitution Patterns : Replace bromine with other halogens (Cl, I) or bioisosteres (CF₃) .
- Pyrrolidinone Modifications : Introduce spirocyclic or fused rings to enhance rigidity .
- Validation : Test analogs in dose-response assays (e.g., 0.1–100 µM) and correlate with LogP/PSA values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
